(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide
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Overview
Description
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide is an organic compound that belongs to the class of enamides This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a methylphenyl group attached to a prop-2-enamide backbone
Preparation Methods
The synthesis of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of phenol to form 4-bromophenol.
Methoxylation: The 4-bromophenol is then reacted with methanol in the presence of a base to form 4-(4-bromophenyl)methoxyphenol.
Coupling Reaction: The methoxyphenol intermediate is then coupled with 4-methylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired enamide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide can be compared with other similar compounds, such as:
4-Iodobenzoic Acid: This compound has a similar aromatic structure but differs in the presence of an iodine atom instead of a bromine atom.
4,4’-Dichlorobenzophenone: This compound has a similar benzophenone structure but contains chlorine atoms instead of bromine and methoxy groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO2/c1-17-2-11-21(12-3-17)25-23(26)15-8-18-6-13-22(14-7-18)27-16-19-4-9-20(24)10-5-19/h2-15H,16H2,1H3,(H,25,26)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMMRJAERHLUEP-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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